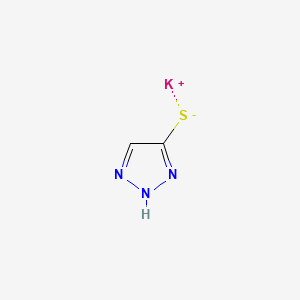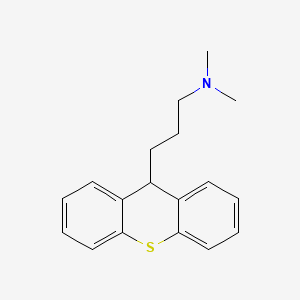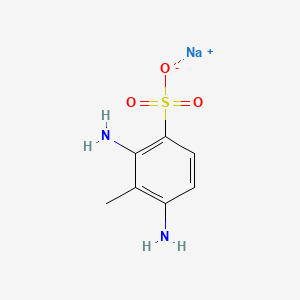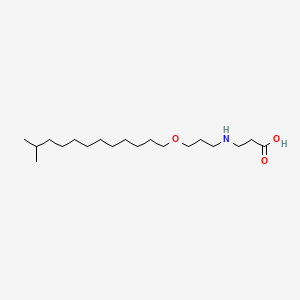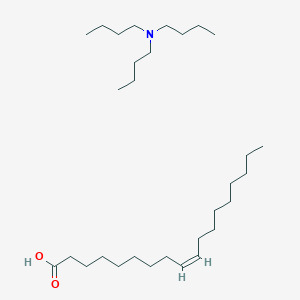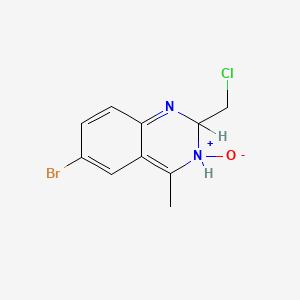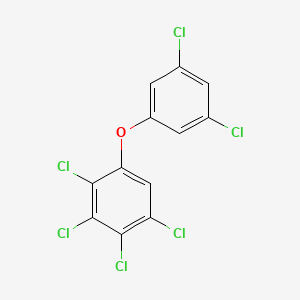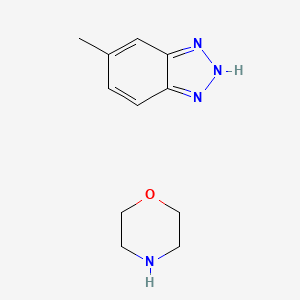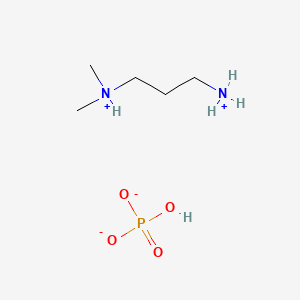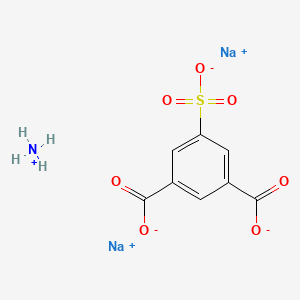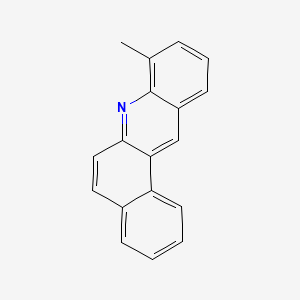
8-Methylbenz(a)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylbenz(a)acridine is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by its fused ring structure that includes both benzene and acridine units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenz(a)acridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and stringent quality control measures ensures the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 8-Methylbenz(a)acridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon; elevated pressure and temperature.
Substitution: Halogens (chlorine, bromine), nitro compounds; presence of a catalyst or under UV light.
Major Products:
Scientific Research Applications
8-Methylbenz(a)acridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 8-Methylbenz(a)acridine exerts its effects is primarily through DNA intercalation. This involves the insertion of the planar aromatic structure between DNA base pairs, disrupting the helical structure and interfering with replication and transcription processes . This intercalation can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
7-Methylbenz©acridine: Another PAH derivative with similar structural features but differing in the position of the methyl group.
10-Methylbenz(a)acridine: Similar in structure but with the methyl group located at a different position on the acridine ring.
Uniqueness: 8-Methylbenz(a)acridine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure allows for unique applications and properties compared to other methylated acridine derivatives .
Properties
CAS No. |
13991-56-5 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
8-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-7-14-11-16-15-8-3-2-6-13(15)9-10-17(16)19-18(12)14/h2-11H,1H3 |
InChI Key |
SQJBHAHHAPDRID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=N2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



